2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone typically involves the reaction of 1H-benzimidazole-2-thiol with 2-bromo-1-naphthalen-2-ylethanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the naphthalene ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Industry: Possible use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, including DNA and proteins, which may contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine
- 2-(1H-benzimidazol-2-yl)-N-phenylbenzamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-cycloheptylacetamide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone is unique due to the presence of both the benzimidazole and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The naphthalene ring enhances the compound’s stability and potential for interactions with biological targets, while the benzimidazole moiety contributes to its diverse biological activities.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18(15-10-9-13-5-1-2-6-14(13)11-15)12-23-19-20-16-7-3-4-8-17(16)21-19/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTITYOSPYISUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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